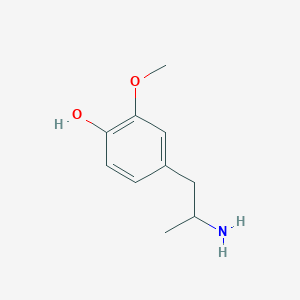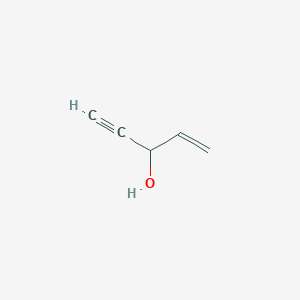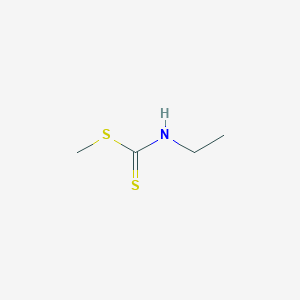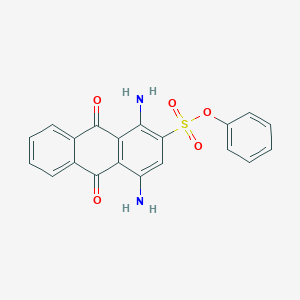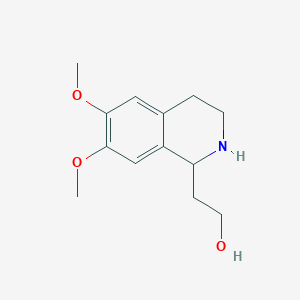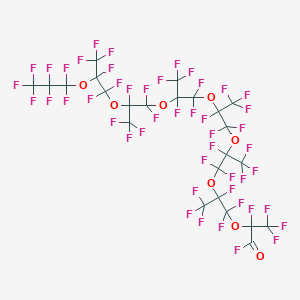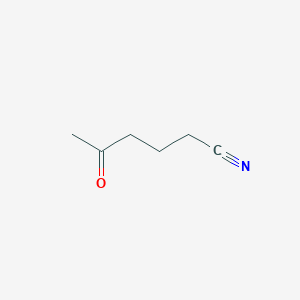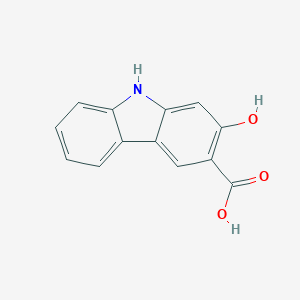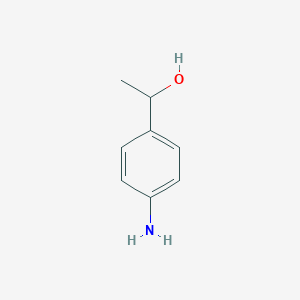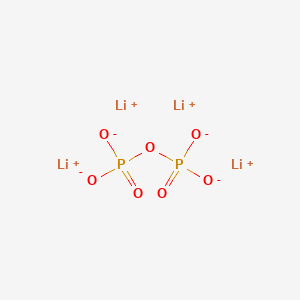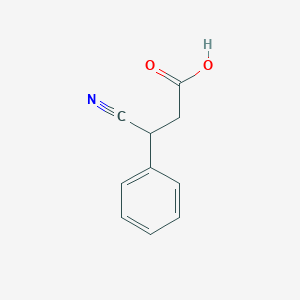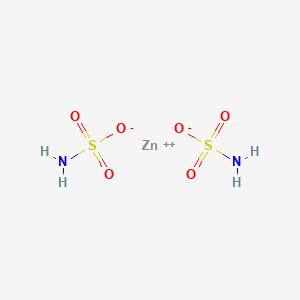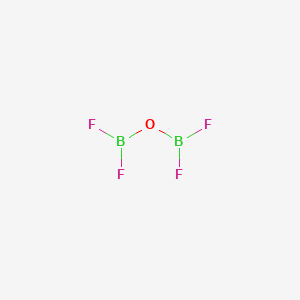
4-Methylpyridine hydrochloride
Übersicht
Beschreibung
4-Methylpyridine, also known as 4-picoline, is a neutral N-donor ligand . It is one of the three isomers of methylpyridine and is a building block for the synthesis of other heterocyclic compounds .
Synthesis Analysis
4-Methylpyridine is synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Molecular Structure Analysis
The molecular formula of 4-Methylpyridine hydrochloride is C6H8ClN . The InChI is 1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H . The Canonical SMILES is CC1=CC=NC=C1.Cl .Chemical Reactions Analysis
4-Methylpyridine forms isostructural complexes with iron and cobalt phthalocyanines . It is also used in the preparation of a 1,2-dihydropyridide derivative .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylpyridine hydrochloride is 129.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Electrophoretic separation in free solution capillary electrophoresis: 4-Methylpyridine derivatives, including 2-, 3-, and 4-methylpyridines, have been used to explore the relationships between pH and separation in capillary electrophoresis, indicating a role in analytical chemistry for substance separation (Wren, 1991).
Synthesis of cognition-enhancing drugs: 4-Methylpyridine derivatives have been utilized in the synthesis of drugs like DMP 543, which enhances acetylcholine release. This showcases its role in medicinal chemistry and pharmaceutical applications (Pesti et al., 2000).
Corrosion inhibition: 2-Amino-4-methylpyridine has been studied for its effect on the corrosion behavior of mild steel, highlighting its potential use in corrosion science and materials protection (Mert et al., 2014).
Structural studies in crystallography: The crystal structure and charge density of 4‐methylpyridine has been a subject of study, contributing to the understanding of molecular and crystal structures (Ohms et al., 1985).
Photodimerization studies: Research into the ultraviolet irradiation of 4-methylpyridine derivatives has led to insights into photochemical dimerization processes, relevant in photochemistry (Taylor & Kan, 1963).
Spectroscopic studies: The interaction of 4-methylpyridine with other chemicals has been analyzed using spectroscopy, particularly surface-enhanced Raman scattering (SERS), indicating its utility in chemical analysis and surface science (Cardini et al., 2004).
Pharmacokinetics studies: 4-Aminopyridine hydrochloride has been studied for its pharmacokinetics in human volunteers, relevant in clinical pharmacology and drug development (Evenhuis et al., 1981).
Geroprotection research: Derivatives like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride have been investigated as potential geroprotectors, substances that may retard aging, which is significant in gerontology and aging research (Emanuel & Obukhova, 1978).
Catalysis: Crosslinked polyvinylpyridine hydrochloride has been found effective as a catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids, indicating its role in synthetic chemistry and catalysis (Yoshida et al., 1981).
Safety And Hazards
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
4-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSADJIPSKPADNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine hydrochloride | |
CAS RN |
14401-93-5 | |
| Record name | Pyridine, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



